REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH:9][CH2:10][CH2:11][OH:12].Cl.[OH-].[Na+].[CH:16](O)=O>>[Cl:1][C:2]1[C:3]2[N:9]([CH2:10][CH2:11][OH:12])[CH:16]=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
72.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)N)NCCO
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is added until alkaline
|
Type
|
FILTRATION
|
Details
|
the obtained suspension is filtered under vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting solid dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC2=C1N(C=N2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.8 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |